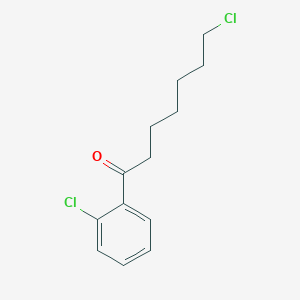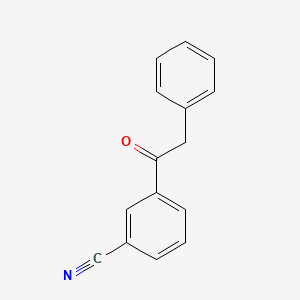
4-Azetidinomethyl-4'-trifluoromethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azetidinomethyl-4’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C18H16F3NO and a molecular weight of 319.3 g/mol . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of 4-Azetidinomethyl-4’-trifluoromethylbenzophenone is defined by its molecular formula, C18H16F3NO . The exact structure detailing the arrangement of these atoms is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Enzyme Binding Site Analysis
In a study examining UDP-glucuronosyltransferases (UGTs), a photoactive benzoic acid derivative was used to identify the phenol binding site of UGTs. This research provides insights into the role of phenylalanine residues in the catalytic activity of UGTs, specifically UGT1A10, towards phenolic substrates (Xiong et al., 2006).
Novel Synthesis Methods
A study reported the synthesis of a class of 4-(2-oxoethylidene)azetidin-2-ones, demonstrating a novel Lewis acid-mediated reaction. This research contributes to the understanding of how different substituents and reaction conditions influence the formation of these compounds (Cainelli et al., 2003).
Chemical Reaction Dynamics
Research on the thermolysis of a spiro-fused β-lactam oxadiazoline precursor revealed insights into the reactions of singlet carbenes and their conversion to azetinone derivatives. This study enhances the understanding of chemical reaction mechanisms involving β-lactam-4-ylidenes (Zoghbi & Warkentin, 1992).
Inhibitors of Human Leukocyte Elastase
A study explored the effect of changing the C-4 substituent of certain azetidinones on inhibition of human leukocyte elastase (HLE). This research is crucial in understanding how structural variations in compounds affect their biological activity and potential therapeutic applications (Hagmann et al., 1993).
Antitumor Activity of Azetidinones
A study investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of compounds with potent antiproliferative activity. These findings are significant for the development of new antitumor agents targeting tubulin (Greene et al., 2016).
Antibacterial Evaluation
Research on the synthesis and antibacterial evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one provided valuable insights into the antimicrobial potential of these compounds. This study contributes to the field of medicinal chemistry, particularly in the development of new antibacterial agents (Chopde, Meshram & Pagadala, 2012).
Surface Properties and Interactions of Polybenzoxazines
A study synthesized a new benzoxazine derivative containing azobenzene and carboxylic acid units. This research is important for understanding the surface properties and specific interactions of such derivatives, with potential applications in material science (Mohamed et al., 2015).
Eigenschaften
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c19-18(20,21)16-8-6-15(7-9-16)17(23)14-4-2-13(3-5-14)12-22-10-1-11-22/h2-9H,1,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMYSXORGHLJOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642816 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898756-86-0 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














